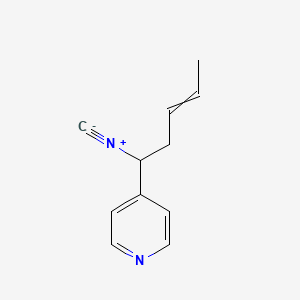
4-(1-Isocyanopent-3-en-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Isocyanopent-3-en-1-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isocyanopent-3-en-1-yl)pyridine typically involves the reaction of pyridine with an appropriate isocyanate precursor. One common method involves the use of a Grignard reagent, which reacts with pyridine N-oxides to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isocyanopent-3-en-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Alkyl halides and palladium catalysts are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
4-(1-Isocyanopent-3-en-1-yl)p
Properties
CAS No. |
62398-34-9 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-(1-isocyanopent-3-enyl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-3-4-5-11(12-2)10-6-8-13-9-7-10/h3-4,6-9,11H,5H2,1H3 |
InChI Key |
TVKZBNCLYCQTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C1=CC=NC=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















